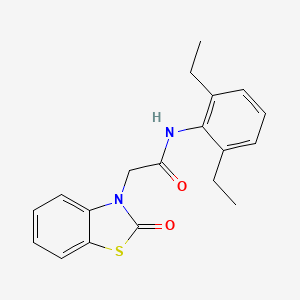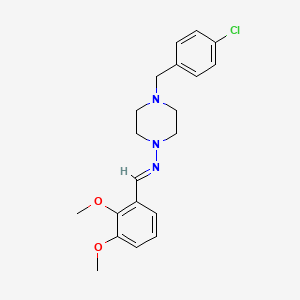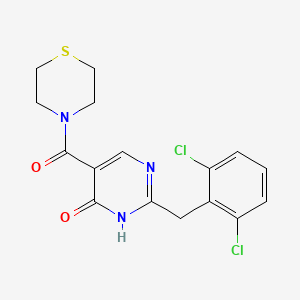
4-chloro-N-(2,4,5-trichlorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the reaction of specific benzoyl derivatives with chlorophenyl compounds. A study by Saeed et al. (2010) described a two-step synthesis process involving refluxing N-(2,4-dichlorophenyl)-2-nitrobenzamide with thionyl chloride to afford a specific intermediate, followed by treatment with 2-methyl benzoic acid (Saeed, Hussain, Abbas, & Bolte, 2010).
Molecular Structure Analysis
The molecular structure of related benzamide compounds has been extensively analyzed through X-ray diffraction and spectroscopic methods. For instance, Demir et al. (2016) conducted X-ray diffraction studies along with DFT calculations to understand the molecular structure of a similar compound, revealing detailed geometrical configurations (Demir, Sarıoğlu, Güler, Dege, & Sönmez, 2016).
Chemical Reactions and Properties
Chemical reactions involving 4-chloro-N-(2,4,5-trichlorophenyl)benzamide derivatives often result in the formation of complex structures with unique properties. Shajari et al. (2015) described a three-component reaction involving benzoic acid derivatives, leading to the formation of 1,3,4-oxadiazole-2-carboxamide derivatives, highlighting the compound's versatility in synthetic chemistry (Shajari, Kazemizadeh, & Ramazani, 2015).
Physical Properties Analysis
The physical properties of benzamide compounds, including those similar to 4-chloro-N-(2,4,5-trichlorophenyl)benzamide, are often characterized by their crystal structures and hydrogen bonding patterns. Gowda et al. (2008) reported on the crystal structure of a closely related compound, emphasizing the significance of N—H⋯O hydrogen bonds in determining the compound's physical properties (Gowda, Tokarčı́k, Kožíšek, Sowmya, & Fuess, 2008).
Chemical Properties Analysis
The chemical properties of benzamide derivatives are influenced by their molecular structure and the presence of chloro and amide groups. Kara et al. (2013) performed a detailed study on 4-chloro-N-(2-methoxyphenyl) benzamidoxime, demonstrating the impact of intramolecular hydrogen bonding on the compound's chemical behavior (Kara, Sagdinc, & Karadayı, 2013).
科学的研究の応用
Antimicrobial Applications
4-chloro-N-(2,4,5-trichlorophenyl)benzamide derivatives have been explored for their antimicrobial properties. For instance, derivatives of thiourea containing 2,4,5-trichlorophenyl groups demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains, which are known for their ability to grow in biofilms. This indicates potential for the development of novel antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).
Pharmaceutical Synthesis
In the realm of pharmaceutical chemistry, 4-chloro-N-(2,4,5-trichlorophenyl)benzamide has been involved in the synthesis of compounds with potential medical applications. For example, a study on ultrasound-assisted synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives revealed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with most derivatives displaying non-cytotoxic nature towards human cancer cell lines. This suggests the utility of these compounds in anti-tubercular drug discovery (U. Nimbalkar, J. Seijas, Rachna Borkute, Manoj G. Damale, J. Sangshetti, D. Sarkar, A. P. Nikalje, 2018).
Material Science
In the field of materials science, derivatives of 4-chloro-N-(2,4,5-trichlorophenyl)benzamide have been explored for enhancing the properties of materials. A study on UV-induced graft polymerization of acrylamide on cotton fabrics using benzophenone derivatives showcased the successful grafting of polyacrylamide, which imparted excellent antibacterial abilities to the treated fabrics (K. Hong, Ning Liu, Gang Sun, 2009).
Safety and Hazards
特性
IUPAC Name |
4-chloro-N-(2,4,5-trichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl4NO/c14-8-3-1-7(2-4-8)13(19)18-12-6-10(16)9(15)5-11(12)17/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIGXNCTLLMFAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2,4,5-trichlorophenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-2,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5554843.png)


![2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5554850.png)
![2-(2,5-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5554856.png)



![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554887.png)
![1-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B5554901.png)
![3-phenyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5554905.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5554909.png)
![N-cycloheptyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B5554934.png)
